![molecular formula C9H10N4S2 B2607769 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 178169-40-9](/img/structure/B2607769.png)
4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the CAS Number: 178169-40-9. It has a molecular weight of 238.34 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 16 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 amidine derivative, 1 N hydrazine, and 1 sulfide .Applications De Recherche Scientifique
Synthetic Methodologies
Studies have developed various synthetic routes for triazole derivatives, highlighting their potential in creating diverse chemical entities. For instance, a method for accessing triazolothiadiazol-1-ium and triazolotriazol-1-ium salts involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with phenylisothiocyanate, demonstrating the versatility of triazole compounds in heterocyclic chemistry (Nikpour & Motamedi, 2015).
Electrochemical Behavior
Electrochemical studies on thiotriazoles have shown that these compounds exhibit specific redox behaviors, useful in understanding their electrochemical properties. This information can be valuable in designing electrochemical sensors or studying corrosion processes (Fotouhi, Hajilari, & Heravi, 2002).
Antimicrobial Activities
The search for new antimicrobial agents has led to the synthesis of triazole derivatives with potential biological activities. Some studies have evaluated the antimicrobial efficacy of these compounds, suggesting their use in developing new therapeutic agents (Almajan et al., 2010).
DNA Methylation Inhibition
Triazole thioether derivatives have been synthesized and assessed for their anti-tumor activity and effects on tumor DNA methylation levels. This research indicates the potential of triazole derivatives in cancer treatment by modulating DNA methylation (Hovsepyan et al., 2018).
Corrosion Inhibition
Triazole derivatives have also been explored as corrosion inhibitors for metals in aggressive environments. A study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in NaCl solution demonstrated high efficiency, highlighting its potential in corrosion protection applications (Chauhan et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol are a variety of enzymes and receptors in the biological system . Triazole compounds, which include this compound, are capable of readily binding with these targets due to their heterocyclic nature .
Mode of Action
The interaction of This compound with its targets leads to a variety of biological activities. The compound’s mode of action is primarily through its ability to bind with enzymes and receptors in the biological system . This binding ability is attributed to the presence of two carbon and three nitrogen atoms in the five-membered aromatic azole chain of the compound .
Biochemical Pathways
The biochemical pathways affected by This compound It is known that triazole compounds, including this one, show versatile biological activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to downstream effects such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Pharmacokinetics
The pharmacokinetics of This compound It is known that triazoles, in general, have a slow metabolic rate and good oral bioavailability .
Result of Action
The molecular and cellular effects of This compound Given the compound’s ability to bind with a variety of enzymes and receptors, it can be inferred that the compound may have a broad spectrum of effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the biological activities of triazole compounds can be considerably augmented by various substitutions into the heterocyclic ring systems . This suggests that the compound’s action may be influenced by the chemical environment in which it is present.
Analyse Biochimique
Biochemical Properties
Triazole compounds are known for their ability to bind with a variety of enzymes and receptors, showing versatile biological activities .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
4-amino-3-(phenylsulfanylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S2/c10-13-8(11-12-9(13)14)6-15-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOVDLQIUKYJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NNC(=S)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
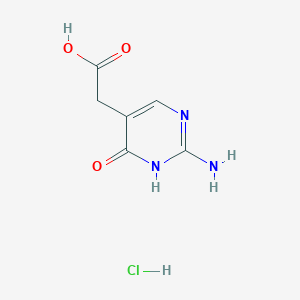
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B2607690.png)
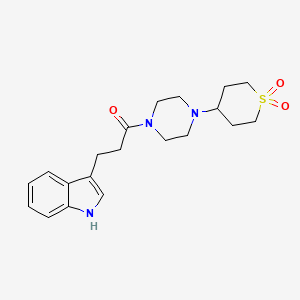
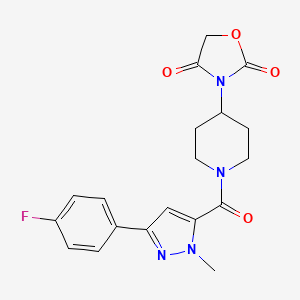
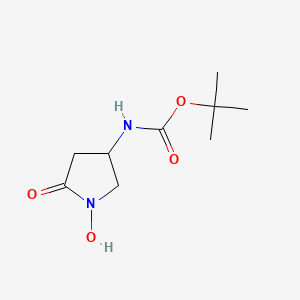

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2607697.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2607700.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride](/img/structure/B2607703.png)
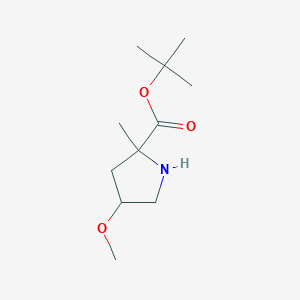
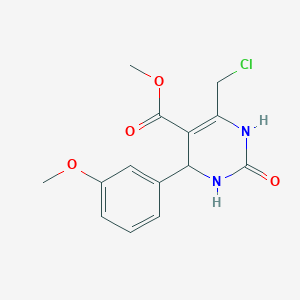
![7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607706.png)
